

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole
Cat. No.:	B062354

[Get Quote](#)

An In-Depth Technical Guide to **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**, a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and agrochemistry. This document delves into the core chemical properties, structural features, and spectroscopic signatures of the molecule. A detailed, field-proven synthetic protocol based on the principles of 1,3-dipolar cycloaddition is presented with mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity and its established and potential applications as a versatile building block, particularly in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals.

Introduction: A Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are deemed "privileged structures" due to their ability to interact with a wide range of biological targets. The **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole** scaffold is an exemplary fusion of three such powerful motifs:

- The Isoxazole Ring: A five-membered heterocycle, the isoxazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its presence is noted in numerous commercial drugs, where it contributes to a spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antibacterial effects.[2][3]
- The Thiophene Ring: This sulfur-containing aromatic heterocycle is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its role in approved drugs targeting inflammation, cancer, and infectious diseases.[4] The thiophene moiety significantly influences the electronic properties and biological profile of a molecule.[4][5]
- The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance molecular lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity.[5][6]

The strategic combination of these three components makes **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole** a highly valuable and versatile building block for creating novel chemical entities with tailored properties.[5]

Physicochemical and Structural Properties

The unique arrangement of the thiophene, isoxazole, and trifluoromethyl groups imparts distinct physical and chemical characteristics to the molecule. It is recognized for its high thermal stability and good solubility in many common organic solvents.[5]

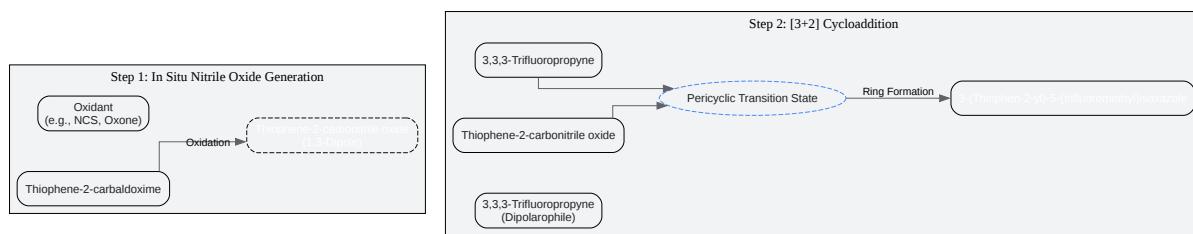
Table 1: Core Compound Identifiers and Properties

Property	Value	Reference
IUPAC Name	3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole	N/A
Synonyms	5-(Trifluoromethyl)-3-(thiophen-2-yl)isoxazole; 3-[Thien-2-yl-5-(trifluoromethyl)]isoxazole	[5][7]
CAS Number	175203-89-1	[5][7][8]
Molecular Formula	C ₈ H ₄ F ₃ NOS	[5][7]
Molecular Weight	219.19 g/mol	[5][7]
Storage Conditions	0-8°C	[5]

Spectroscopic Characterization (Predicted)

While a comprehensive public spectral database for this specific compound is limited, its structure allows for the confident prediction of its key spectroscopic signatures based on well-understood principles and data from analogous structures.[9]

Table 2: Predicted Spectroscopic Data for Characterization


Technique	Expected Signature	Rationale
¹ H NMR	Multiplets in the range of δ 7.0–7.8 ppm; a singlet around δ 6.8–7.0 ppm.	Aromatic protons on the thiophene ring will exhibit characteristic splitting patterns. [9] The lone proton on the isoxazole ring will appear as a singlet.
¹³ C NMR	Signals >150 ppm for isoxazole carbons; quartet centered ~120 ppm ($J \approx 270$ Hz).	Carbons of the heterocyclic rings will appear in the aromatic region. The CF_3 carbon will show a characteristic quartet due to C-F coupling.
¹⁹ F NMR	A singlet around δ -60 to -70 ppm.	The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, strong resonance.
Mass Spec (EI)	Molecular ion (M^+) peak at $m/z = 219$.	Corresponds to the molecular weight of the compound.[5][7]
IR Spectroscopy	Strong absorption bands near $1600\text{--}1650\text{ cm}^{-1}$ ($\text{C}=\text{N}$ stretch) and $1100\text{--}1300\text{ cm}^{-1}$ ($\text{C}\text{-}\text{F}$ stretch).	Characteristic vibrations for the isoxazole ring and the trifluoromethyl group, respectively.[9]

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole core is most reliably achieved via a 1,3-dipolar cycloaddition reaction, a powerful and versatile method in heterocyclic chemistry.[10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10][12]

The 1,3-Dipolar Cycloaddition Mechanism

The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, which ensures high regioselectivity.[10][11] The nitrile oxide component is often unstable and is therefore generated *in situ* from a stable precursor, typically an aldoxime, through oxidation.[10][13]

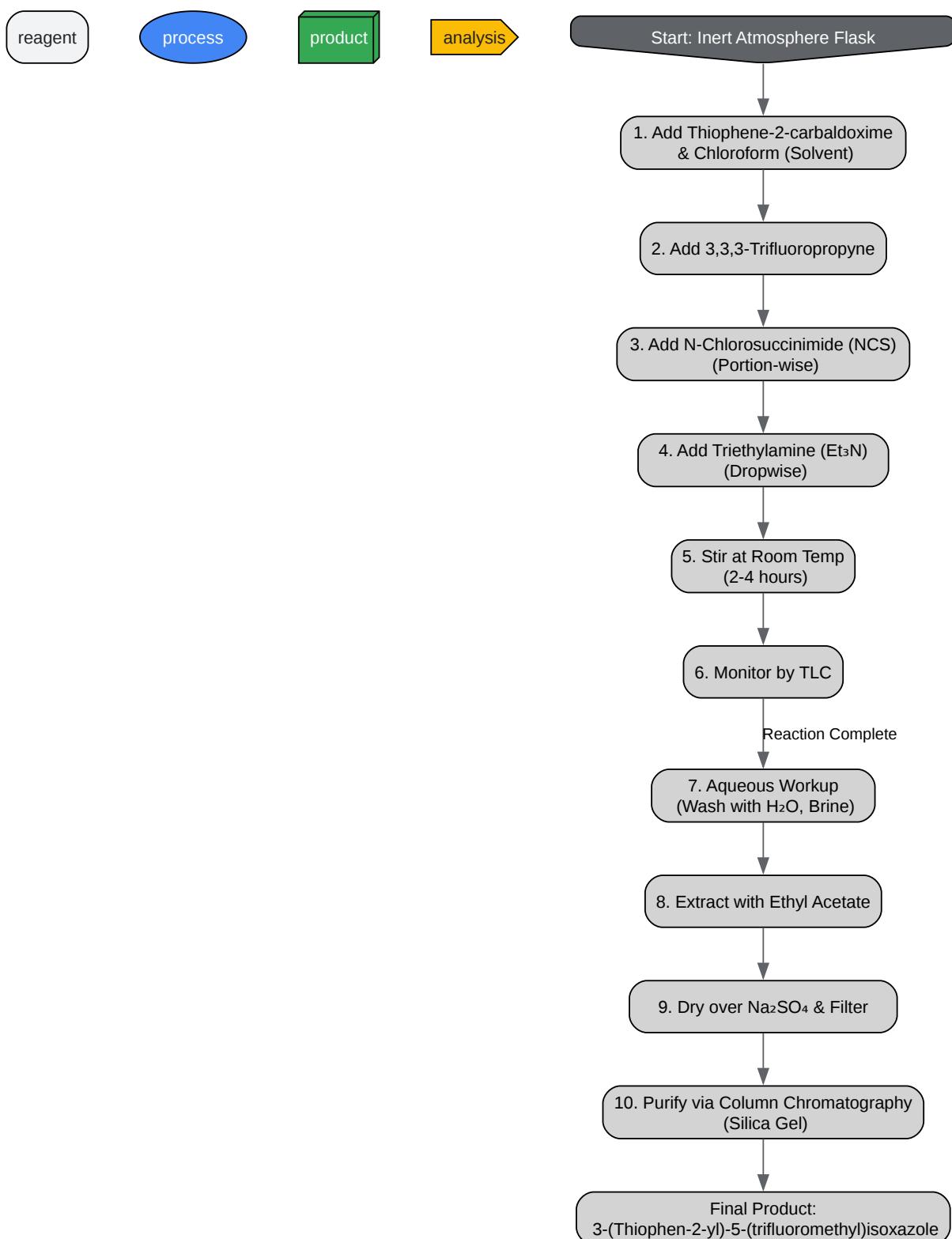

[Click to download full resolution via product page](#)

Diagram 1: General mechanism for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

This protocol describes a robust and scalable laboratory procedure adapted from established methods for synthesizing 3,5-disubstituted isoxazoles.[10][13]

CAUSALITY & TRUSTWORTHINESS: This protocol is designed as a self-validating system. The choice of N-Chlorosuccinimide (NCS) provides a mild and effective way to generate the nitrile oxide *in situ*, minimizing decomposition. The use of triethylamine (Et_3N) as a base is crucial to facilitate the elimination of HCl, driving the reaction forward. Monitoring by TLC allows for precise determination of reaction completion, ensuring reproducibility.

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carbaldoxime (1.0 eq) and a suitable solvent such as chloroform or dichloromethane.
- Addition of Dipolarophile: Add 3,3,3-trifluoropropyne (1.2 eq).
- Initiation of Nitrile Oxide Formation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10 minutes. The reaction mixture may gently warm.
- Base Addition: Add triethylamine (1.2 eq) dropwise via syringe. An exothermic reaction and formation of a precipitate (triethylammonium chloride) may be observed.
- Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
- Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**.

Applications in Research and Development

The title compound is not merely a chemical curiosity but a potent building block with demonstrated utility across several scientific domains.^[5] Its value lies in its ability to serve as a core scaffold that can be further elaborated to generate libraries of novel molecules.

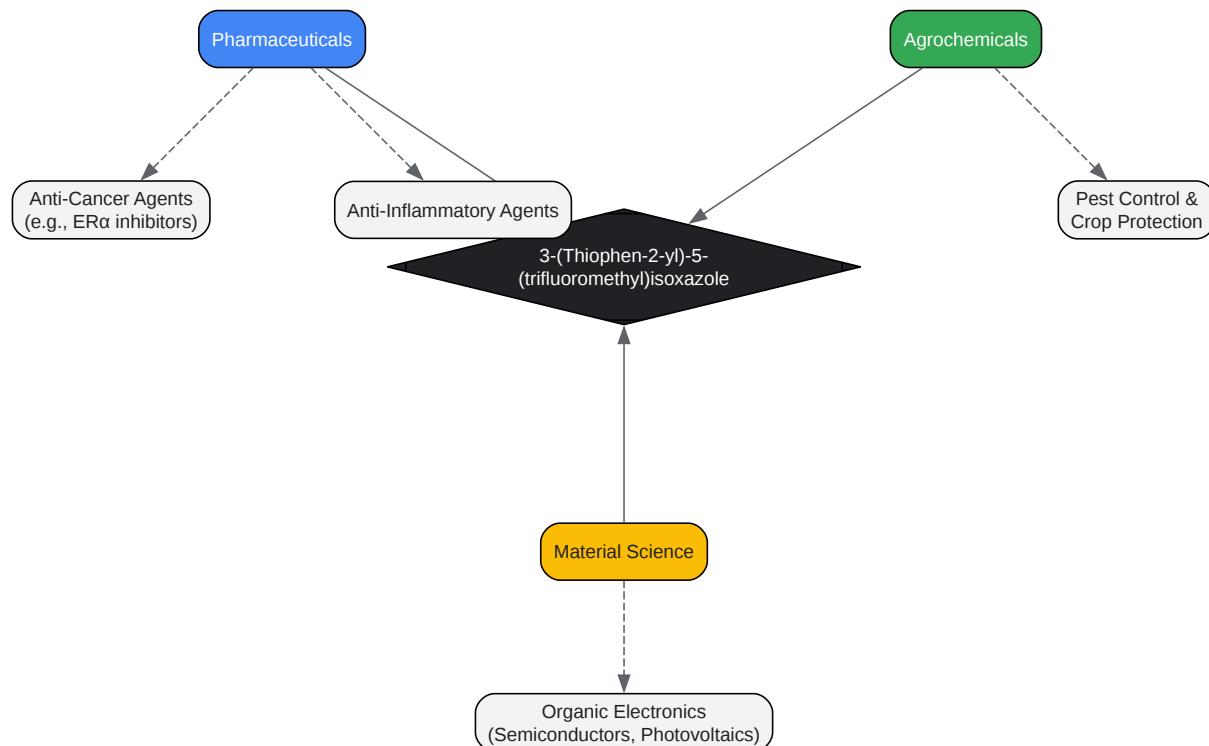

[Click to download full resolution via product page](#)

Diagram 3: Key application areas derived from the core molecular structure.

- Pharmaceutical Development: This is the most explored application area. The compound serves as a key intermediate in synthesizing novel therapeutic agents.[5][14] Research on structurally similar 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has identified potent anti-breast cancer agents that selectively target the estrogen receptor alpha (ER α).[15][16] The scaffold is also investigated for developing anti-inflammatory drugs.[5]

- Agrochemicals: The inherent biological activity of the isoxazole-thiophene motif makes it suitable for formulating agrochemicals, including effective pesticides for crop protection.[\[5\]](#) [\[14\]](#)
- Material Science: The conjugated π -system of the thiophene ring, combined with the electronic influence of the isoxazole and CF_3 groups, imparts unique properties relevant to materials science.[\[5\]](#) There is significant potential for this compound to be used in the development of advanced materials such as organic semiconductors, sensors, and conductive polymers for organic electronic devices.[\[5\]](#)

Conclusion

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole is a high-value chemical entity characterized by a convergence of structurally and electronically important motifs. Its robust synthesis, predictable chemical behavior, and proven utility as a versatile intermediate underscore its importance in modern chemical research. For professionals in drug discovery and materials science, this compound represents a validated starting point for the design and synthesis of next-generation functional molecules with significant therapeutic and technological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α -Nitrokетones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclization of 2-Arylidene Cyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]

- 6. Buy 3-(2-(Trifluoromethyl)phenyl)isoxazole (EVT-12235303) [evitachem.com]
- 7. 3-(THIEN-2-YL-5-(TRIFLUOROMETHYL))ISOXAZOLE | CAS: 175203-89-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. 3-(Thiophen-2-yl)-5-(trifluoroMethyl)isoxazole-175203-89-1 - Thoreauchem [thoreauchem.com]
- 9. 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid (1326813-29-9) for sale [vulcanchem.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. researchgate.net [researchgate.net]
- 14. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 15. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062354#3-thiophen-2-yl-5-trifluoromethyl-isoxazole-chemical-properties\]](https://www.benchchem.com/product/b062354#3-thiophen-2-yl-5-trifluoromethyl-isoxazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com